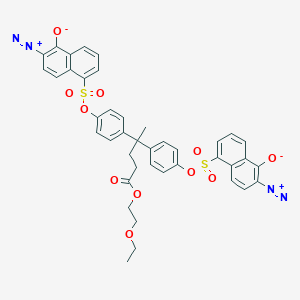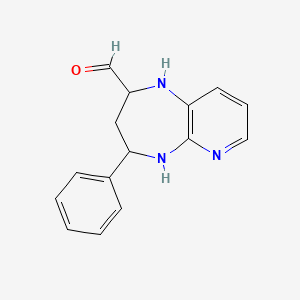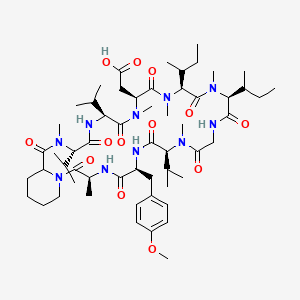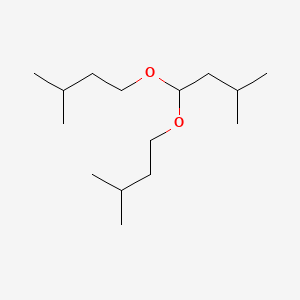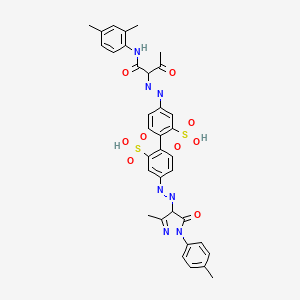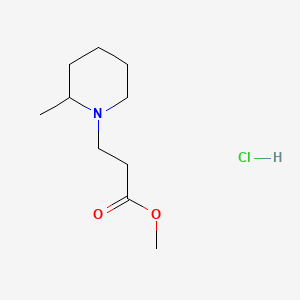
2-Methyl-1-piperidinepropionic acid methyl ester hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-1-piperidinepropionic acid methyl ester hydrochloride is a chemical compound with the molecular formula C10H19NO2.ClH. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of drugs and natural products .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-piperidinepropionic acid methyl ester hydrochloride typically involves the esterification of the corresponding amino acid with methanol using trimethylchlorosilane. This method offers convenience, mild conditions, and good to excellent yields .
Industrial Production Methods
Industrial production methods for piperidine derivatives often involve hydrogenation, cyclization, cycloaddition, annulation, and amination reactions. These methods are designed to be fast and cost-effective, making them suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-1-piperidinepropionic acid methyl ester hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include alkoxides for transesterification, acids for esterification, and various catalysts for hydrogenation and cyclization .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, transesterification can result in the formation of different esters, while hydrogenation can produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
2-Methyl-1-piperidinepropionic acid methyl ester hydrochloride has various scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of biological processes involving piperidine derivatives.
Medicine: It is used in the development of pharmaceuticals, particularly those targeting the central nervous system.
Industry: It is used in the production of various chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Methyl-1-piperidinepropionic acid methyl ester hydrochloride involves its interaction with specific molecular targets and pathways. While the exact mechanism is not fully understood, it is believed to act on neurotransmitter systems, particularly those involving norepinephrine and dopamine .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other piperidine derivatives such as:
- Methyl 2-methyl-3-(piperidin-1-yl)propanoate hydrochloride
- 1-Piperidinepropanoic acid, α-methyl-, methyl ester, hydrochloride
- Piperidine-3-carboxylic acid derivatives
Uniqueness
2-Methyl-1-piperidinepropionic acid methyl ester hydrochloride is unique due to its specific structure and the presence of both a piperidine ring and a methyl ester group. This combination gives it distinct chemical and biological properties, making it valuable in various applications .
Propiedades
Número CAS |
102207-14-7 |
|---|---|
Fórmula molecular |
C10H20ClNO2 |
Peso molecular |
221.72 g/mol |
Nombre IUPAC |
methyl 3-(2-methylpiperidin-1-yl)propanoate;hydrochloride |
InChI |
InChI=1S/C10H19NO2.ClH/c1-9-5-3-4-7-11(9)8-6-10(12)13-2;/h9H,3-8H2,1-2H3;1H |
Clave InChI |
ZHWQTFZPDHUMOL-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCCN1CCC(=O)OC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![lithium;2-[[3-(tert-butylamino)-3-oxopropyl]amino]ethylsulfanyl-hydroxyphosphinate](/img/structure/B12752859.png)





